Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-
Description
The compound "Acetamide, N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-" is a structurally complex heterocyclic molecule featuring a benzodioxolyl group, a thio-linked thieno[2,3-d]pyrimidinone core, and an acetamide substituent. Its design integrates multiple pharmacophoric elements:
Properties
Molecular Formula |
C17H15N3O4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-8-9(2)26-16-14(8)15(22)19-17(20-16)25-6-13(21)18-10-3-4-11-12(5-10)24-7-23-11/h3-5H,6-7H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
AYSUHTXHYZZWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- typically involves multiple steps, including the formation of the benzodioxole ring, the thieno[2,3-D]pyrimidine core, and the final coupling to form the target compound. Common synthetic methods include:
Formation of Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Thieno[2,3-D]pyrimidine Core: This involves the condensation of appropriate thiophene derivatives with guanidine or similar reagents.
Coupling Reactions: The final step involves coupling the benzodioxole and thieno[2,3-D]pyrimidine intermediates using reagents like palladium catalysts and bases such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzodioxole moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis in cancer cells . The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Structural Diversity: The target compound’s thieno[2,3-d]pyrimidinone core distinguishes it from pyrimidinone-based analogs (e.g., compound 5.12 in ), which lack sulfur in the fused ring system. This substitution likely enhances π-stacking interactions in biological targets . Compared to thiazolo-pyrimidine derivatives (11a,b ), the benzodioxolyl group in the target compound may improve blood-brain barrier penetration relative to cyanide or trimethylbenzylidene substituents.
Synthetic Routes: The target compound’s synthesis likely involves thiouracil intermediates (as seen in compound 12 ) and nucleophilic substitution at the pyrimidine sulfur.
Methyl groups: The 5,6-dimethyl substitution on the thienopyrimidine ring would produce distinct upfield shifts in ^1H NMR (δ ~2.1–2.4) compared to benzyl or benzylidene analogs .
Thermal Stability :
- The target compound’s melting point is expected to exceed 200°C (based on analog 5.12 ), but lower than 243–246°C for 11a due to reduced aromatic rigidity from the benzodioxolyl group.
Methodological Considerations
- Crystallography: SHELX programs are critical for resolving structural ambiguities in thienopyrimidine derivatives, particularly hydrogen-bonding networks (e.g., N–H···O interactions in pyrimidinones ).
- Hydrogen-Bonding Patterns: The benzodioxolyl oxygen atoms may participate in C–H···O interactions, influencing crystal packing and solubility compared to non-oxygenated analogs .
Biological Activity
Acetamide, N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide is , and it has a molar mass of approximately 389.45 g/mol. The compound consists of a benzodioxole moiety and a thieno[2,3-D]pyrimidine core , linked via an acetamide group. This unique structural configuration contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4S2 |
| Molar Mass | 389.45 g/mol |
| CAS Number | 606108-03-6 |
Research indicates that Acetamide exhibits notable biological activity through various mechanisms:
- Microtubule Interaction : The compound has been shown to affect microtubule dynamics by inhibiting tubulin polymerization. This leads to mitotic blockade and apoptosis in cancer cells, positioning Acetamide as a potential candidate for anticancer therapies.
- Enzyme Inhibition : Acetamide may act as an enzyme inhibitor, impacting pathways involved in cell proliferation and survival. Its inhibitory effects on specific kinases have been noted in studies focusing on cancer cell lines .
Therapeutic Applications
Given its biological activity, Acetamide has been investigated for several therapeutic applications:
- Anticancer Agent : The ability to induce apoptosis in cancer cells makes Acetamide a candidate for further research in oncology. Studies have shown promising results in inhibiting the growth of various cancer cell lines through its action on microtubules.
- Neuroprotective Effects : Structural analogs of Acetamide have been explored for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several studies highlight the efficacy of Acetamide and its derivatives:
- In Vitro Studies : In laboratory settings, Acetamide demonstrated significant inhibition of cell proliferation in human cancer cell lines at micromolar concentrations. For instance, concentrations around 0.5 µM effectively reduced cell viability by over 50% within 48 hours.
- Animal Models : Preclinical trials using xenograft models have shown that administration of Acetamide leads to reduced tumor size and improved survival rates in treated groups compared to controls .
Comparative Analysis with Related Compounds
Acetamide shares structural similarities with other bioactive compounds featuring benzodioxole or thieno[2,3-D]pyrimidine moieties. Below is a comparative table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(benzo[d][1,3]dioxol-5-Yl)-1-(3-nitrophenyl)propane | Contains a nitrophenyl group | Potential anti-inflammatory applications |
| 3-(benzo[d][1,3]dioxol-5-Yl)-N-(tert-butyl)propanamide | Features a tert-butyl substitution | Investigated for neuroprotective effects |
| 5-(benzo[d][1,3]dioxol-5-Yl)-thiazolidine | Contains a thiazolidine ring | Explored for diabetic treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
